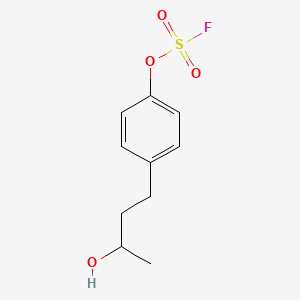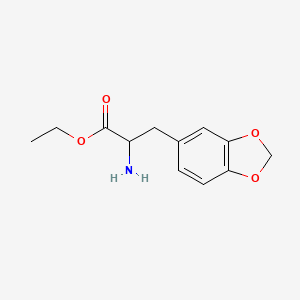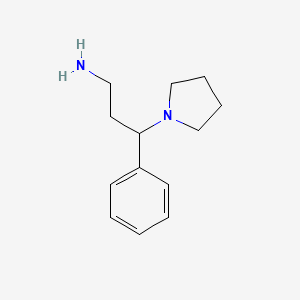
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine is a compound that features a phenyl group, a pyrrolidine ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine typically involves the reaction of a phenyl-substituted precursor with pyrrolidine under specific conditions. One common method involves the use of reductive amination, where a phenylacetone derivative reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine
- 3-(pyrrolidin-1-yl)propan-1-amine
- 1-(3-Chloro-3-phenylpropyl)pyrrolidine
Uniqueness
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a phenyl group and a pyrrolidine ring allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3-phenyl-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H20N2/c14-9-8-13(15-10-4-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 |
Clave InChI |
IHHNZPGRBWIKFD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(CCN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)
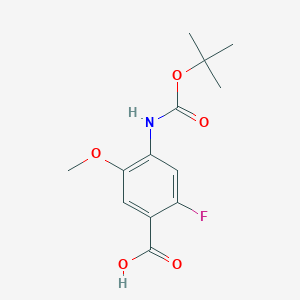


![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)

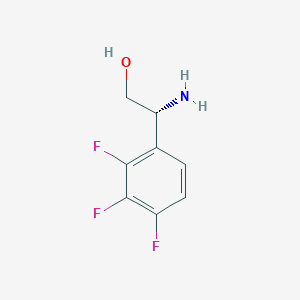
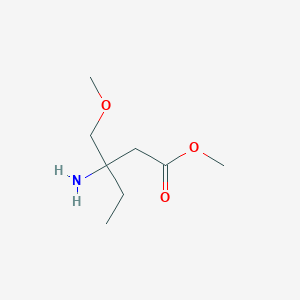
![3-bromo-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B13569312.png)
![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)

